molecular formula C19H20N4O4 B2410336 Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-28-1

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2410336
CAS No.: 622362-28-1
M. Wt: 368.393
InChI Key: DOOJHHKNARHTJW-UHFFFAOYSA-N
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Description

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative and a suitable amine, the cyclization can be facilitated by heating in the presence of a catalyst.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the allyl group and the carboxylate ester. This can be achieved through reactions like esterification and alkylation.

    Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often requiring purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalyst Optimization: Employing specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

Biologically, Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is investigated for its potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine: Known for its stimulant properties, commonly found in caffeine.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are studied for their diverse biological activities.

Uniqueness

What sets Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate apart is its specific functional groups and the combination of the pyrido[2,3-d]pyrimidine core with the allyl and carboxylate moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-pyridin-4-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-5-10-27-18(25)13-11(2)21-16-15(14(13)12-6-8-20-9-7-12)17(24)23(4)19(26)22(16)3/h5-9,14,21H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOJHHKNARHTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=NC=C3)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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